molecular formula C5H3Cl2N3O B1266952 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde CAS No. 5604-46-6

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

Cat. No. B1266952
CAS RN: 5604-46-6
M. Wt: 192 g/mol
InChI Key: GOJUJUVQIVIZAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde and its derivatives can be achieved through various synthetic routes involving nucleophilic substitution reactions and cyclization processes. For instance, the reaction between 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate leads to the formation of pyrido[2,3-d]pyrimidine derivatives, showcasing the compound's versatility in synthetic chemistry (Bakulina et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde derivatives has been studied through crystallographic methods. These studies reveal the importance of hydrogen bonding in the formation of complex molecular structures. For example, molecules of certain derivatives are linked by a combination of N-H...O and C-H...O hydrogen bonds, forming three-dimensional framework structures (Low et al., 2007).

Chemical Reactions and Properties

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde undergoes various chemical reactions, including aromatic nucleophilic substitution (SNAr) reactions. These reactions lead to the formation of products through amination, solvolysis, and condensation processes, demonstrating the compound's reactive nature and its utility as a precursor for synthesizing N-heterocyclic systems (Trilleras et al., 2022).

Scientific Research Applications

Aromatic Nucleophilic Substitution Reactions

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde has been involved in unexpected aromatic nucleophilic substitution reaction products. These reactions, occurring under mild and environmentally friendly conditions, lead to amination, solvolysis, and condensation processes. This pathway is significant for the construction of pyrimidine-based compound precursors of N-heterocyclic systems (Trilleras, Pérez-Gamboa, & Quiroga, 2022).

Synthesis of Condensed Azines

The compound has been used in the synthesis of pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives, confirming the versatility of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde in synthesizing complex heterocyclic compounds. The structural confirmation of these products was achieved through XRD analysis (Bakulina et al., 2014).

Interaction with Glycine Esters

A study focused on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate under various conditions. This interaction yielded derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products: pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. The resulting compounds have potential for synthesizing biologically active compounds (Zinchenko et al., 2018).

Intramolecular Cyclization for Pyrido[2,3-d]pyrimidines

The reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride has led to the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines. These compounds are important intermediates for the synthesis of pyrido[2,3-d]pyrimidine-4,7-diamines, demonstrating the compound's utility in complex chemical syntheses (Zinchenko, Muzychka, Biletskii, & Smolii, 2017).

Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde has been used in the efficient microwave-assisted synthesis of 5-deazaflavine derivatives. This approach involves selective monoamination with aliphatic and aromatic amines, highlighting the compound's potential in creating structurally diverse and biologically significant molecules (Trilleras et al., 2010).

Safety And Hazards

The compound is considered hazardous. It may cause harm if swallowed (H302), cause skin irritation (H315), cause allergic skin reaction (H317), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to use personal protective equipment like dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Future Directions

The compound is a significant precursor for a number of structural alterations in the synthesis of pyrimidine-based compounds . It is expected to continue playing a crucial role in the synthesis of N-heterocyclic systems .

properties

IUPAC Name

2-amino-4,6-dichloropyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJUJUVQIVIZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(N=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295395
Record name 2-amino-4,6-dichloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

CAS RN

5604-46-6
Record name 5604-46-6
Source DTP/NCI
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Record name 2-amino-4,6-dichloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
J Quiroga, J Trilleras, B Insuasty, R Abonia… - Tetrahedron …, 2008 - Elsevier
The microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines 4 in the reaction of N 4 -substituted-2,4-diamino-6-chloro-5-carbaldehydes 3 with hydrazine is described here. …
Number of citations: 60 www.sciencedirect.com
S Tumkevicius, M Dailide - Journal of heterocyclic chemistry, 2005 - Wiley Online Library
Synthetic routes for the preparation of methyl 2‐amino‐4‐methoxythieno[2,3‐d]pyrimidine‐6‐carboxylate (4) ‐ useful intermediate for lipophilic and classical antifolates from 2‐amino‐4,…
Number of citations: 14 onlinelibrary.wiley.com
J Trilleras, A Pérez-Gamboa, J Quiroga - Molbank, 2022 - mdpi.com
We report the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. The isolated compounds are …
Number of citations: 6 www.mdpi.com
JN Low, J Trilleras, J Cobo, A Marchal… - … Section C: Crystal …, 2007 - scripts.iucr.org
The molecules of 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde, C21H23N5O, (I), and 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, …
Number of citations: 10 scripts.iucr.org
S Tumkevicius, M Dailide… - Journal of heterocyclic …, 2006 - Wiley Online Library
A series of new 2,4‐diaminothieno[2,3‐d]‐ and 2,4‐diaminopyrrolo[2,3‐d]pyrimidine derivatives were synthesised. Reaction of 2‐amino‐4,6‐dichloropyrimidine‐5‐carbaldehyde (1) …
Number of citations: 13 onlinelibrary.wiley.com
J Trilleras, JN Low, J Cobo, A Marchal… - … Section C: Crystal …, 2008 - scripts.iucr.org
The pyrimidine rings in ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate, C14H20N6O2, (I), and 2-[(2-amino-4,6-di-1-piperidylpyrimidin-5-yl)methylene]…
Number of citations: 1 scripts.iucr.org
J Trilleras, LG López, DJ Pacheco, J Quiroga… - Molecules, 2010 - mdpi.com
A series of pyrimido[4,5-b]quinolines (5-deazaflavines), were synthesized by microwave assisted intramolecular cyclization. The N 4 -substituted-2,4-diamino-6-chloro-pyrimidine-5-…
Number of citations: 10 www.mdpi.com
EE Bissyris, D Belekos, V Magafa, PG Tsoungas… - …, 2005 - thieme-connect.com
2-Amino-4-pyrrolidinothieno [2, 3-d] pyrimidine-6-carboxylic acid (4)(ATPC) is an unnatural amino acid with promise in applications as a building block for the synthesis of …
Number of citations: 3 www.thieme-connect.com
D Kim, SY Kim, D Kim, NG Yoon, J Yun, KB Hong… - Bioorganic …, 2020 - Elsevier
TNF Receptor Associated Protein 1 (TRAP1) is a mitochondrial paralog of Hsp90 related to the promotion of tumorigenesis in various cancers via maintaining mitochondrial integrity, …
Number of citations: 12 www.sciencedirect.com
HK Park, H Jeong, E Ko, G Lee, JE Lee… - Journal of Medicinal …, 2017 - ACS Publications
Although Hsp90 inhibitors can inhibit multiple tumorigenic pathways in cancer cells, their anticancer activity has been disappointingly modest. However, by forcing Hsp90 inhibitors into …
Number of citations: 45 pubs.acs.org

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